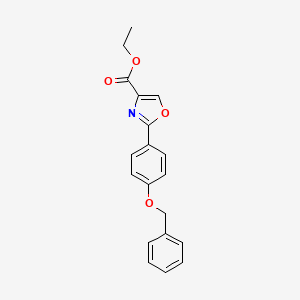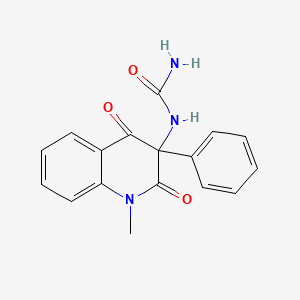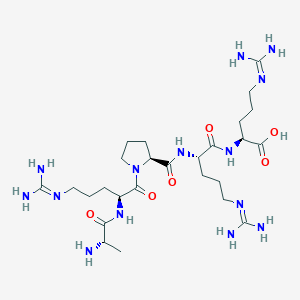
2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester: is an organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, a benzyloxy group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-benzyloxybenzaldehyde with an amino acid derivative can lead to the formation of the oxazole ring.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The benzyloxy group can enhance the compound’s binding affinity to its target, while the ethyl ester group can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
- 2-Phenyl-oxazole-4-carboxylic acid ethyl ester
- 2-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester
- 2-(4-Trifluoromethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
Comparison:
- 2-Phenyl-oxazole-4-carboxylic acid ethyl ester: Lacks the benzyloxy group, which may result in different binding affinities and reactivity.
- 2-(4-Methoxy-phenyl)-oxazole-4-carboxylic acid ethyl ester: The methoxy group can influence the compound’s electronic properties and reactivity.
- 2-(4-Trifluoromethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester: The trifluoromethyl group can significantly alter the compound’s chemical and physical properties, such as its lipophilicity and stability.
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
ethyl 2-(4-phenylmethoxyphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-2-22-19(21)17-13-24-18(20-17)15-8-10-16(11-9-15)23-12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3 |
Clave InChI |
JABQWMPQTGFJOY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)

![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)

![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
![N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine](/img/structure/B15169283.png)



